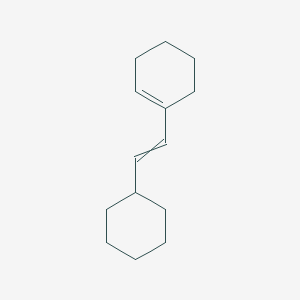
1-(2-Cyclohexylethenyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexylethenyl)cyclohex-1-ene is an organic compound characterized by its unique structure, which includes two cyclohexyl groups connected by an ethenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Cyclohexylethenyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the partial hydrogenation of benzene to produce cyclohexene, which is then subjected to further reactions to introduce the ethenyl group . Another method involves the dehydration of cyclohexanol to form cyclohexene, followed by the addition of a cyclohexyl group through an alkylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can yield the desired compound . These methods are designed to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Cyclohexylethenyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkyl halides.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives with ethyl groups.
Substitution: Various substituted cyclohexene compounds.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexylethenyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexylethenyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the ethenyl group reacts with electrophiles to form new bonds . This process is facilitated by the presence of catalysts and specific reaction conditions . The molecular pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance structures .
Comparación Con Compuestos Similares
Cyclohexene: A simpler cycloalkene with a single cyclohexyl group.
Cyclohexanone: An oxidized derivative of cyclohexene.
Cyclohexanol: A reduced form of cyclohexene.
Uniqueness: 1-(2-Cyclohexylethenyl)cyclohex-1-ene is unique due to its dual cyclohexyl groups connected by an ethenyl bridge, which imparts distinct chemical properties and reactivity compared to its simpler counterparts . This structural feature makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
109409-91-8 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1-(2-cyclohexylethenyl)cyclohexene |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h7,11-12,14H,1-6,8-10H2 |
Clave InChI |
SBLWWXKUUXBZAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C=CC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


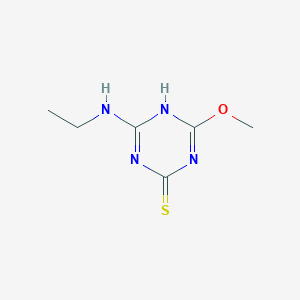
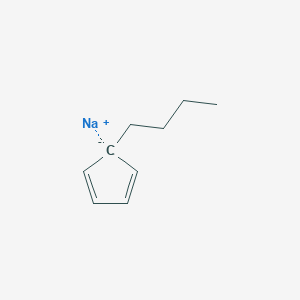
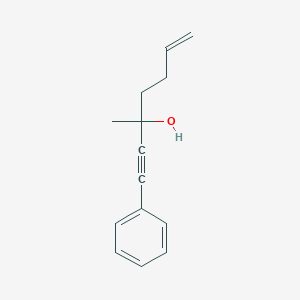
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

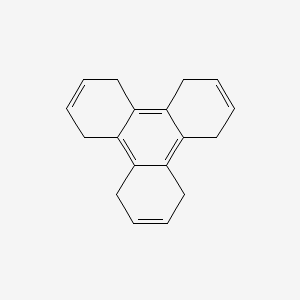
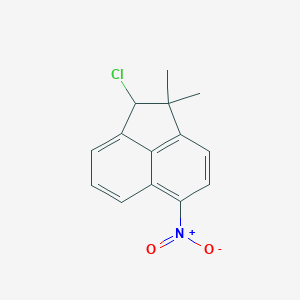
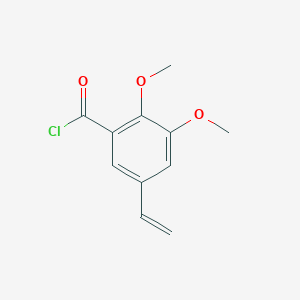
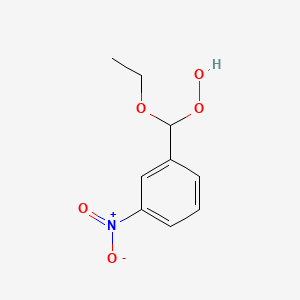

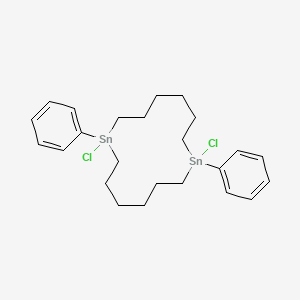
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

